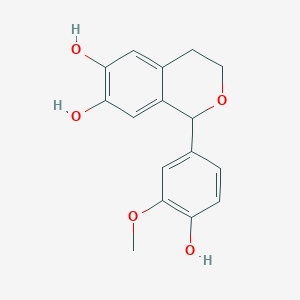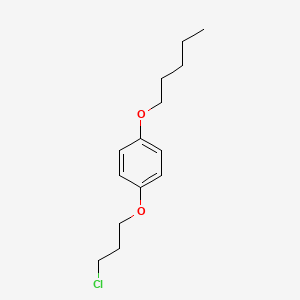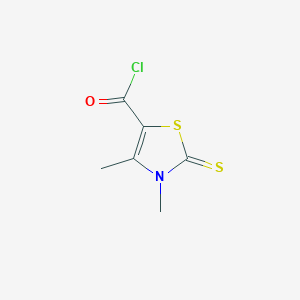![molecular formula C15H32O4 B14246921 (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 400010-92-6](/img/structure/B14246921.png)
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound characterized by the presence of a hydroxyl group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of 1,2-propanediol with a 12-hydroxydodecyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and alkyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the long alkyl chain.
1,2-Propanediol: Another diol with similar properties but different structural features.
12-Hydroxydodecanoic acid: Shares the long alkyl chain but differs in functional groups.
Uniqueness
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is unique due to its combination of a hydroxyl group and a long alkyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
400010-92-6 |
|---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
(2S)-3-(12-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15-18H,1-14H2/t15-/m0/s1 |
InChI Key |
JJUJIWMPUQQPPZ-HNNXBMFYSA-N |
Isomeric SMILES |
C(CCCCCCOC[C@H](CO)O)CCCCCO |
Canonical SMILES |
C(CCCCCCOCC(CO)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


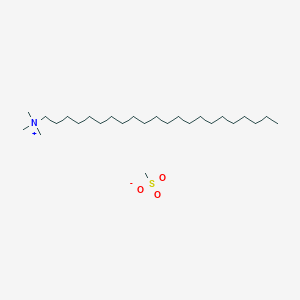

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
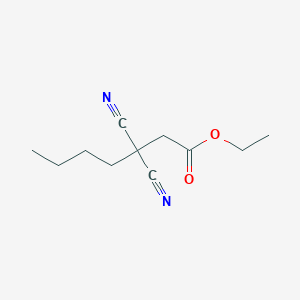

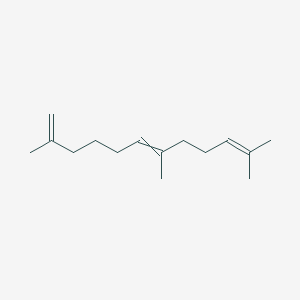

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
